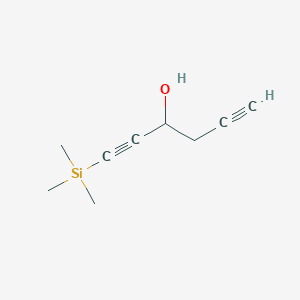![molecular formula C7H11NO B14259269 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde CAS No. 400709-59-3](/img/structure/B14259269.png)
1-Azabicyclo[2.2.1]heptane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azabicyclo[221]heptane-3-carbaldehyde is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . Another method involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
化学反応の分析
Types of Reactions: 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can react with electrophilic reagents to form addition products . It can also undergo epoxidation when treated with m-chloroperoxybenzoic acid (MCPBA), resulting in the formation of epoxides .
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (MCPBA)
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents
Major Products: The major products formed from these reactions include various functionalized bicyclic systems, such as epoxides and polyfunctionalized bicyclic compounds .
科学的研究の応用
1-Azabicyclo[2.2.1]heptane-3-carbaldehyde has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules. In medicinal chemistry, it is used as a scaffold for drug discovery due to its ability to rigidify carbon skeletons and present substituents along precise vectors . Additionally, it has applications in the development of high-energy density compounds with low impact sensitivity .
作用機序
The mechanism of action of 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets may vary depending on the application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
- 2-Azabicyclo[3.2.1]octane
- Bicyclo[3.1.1]heptane derivatives
- Bicyclo[2.2.1]heptane derivatives
Comparison: 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde is unique due to its specific bicyclic structure and the presence of a nitrogen atom. Compared to 2-Azabicyclo[3.2.1]octane, it has a different ring size and nitrogen positioning, which affects its reactivity and applications . Bicyclo[3.1.1]heptane derivatives, on the other hand, are known for their use in high-energy density compounds, highlighting the versatility of bicyclic frameworks .
特性
CAS番号 |
400709-59-3 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
1-azabicyclo[2.2.1]heptane-3-carbaldehyde |
InChI |
InChI=1S/C7H11NO/c9-5-7-4-8-2-1-6(7)3-8/h5-7H,1-4H2 |
InChIキー |
KSWRLFRZGARPMG-UHFFFAOYSA-N |
正規SMILES |
C1CN2CC1C(C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl-](/img/structure/B14259186.png)
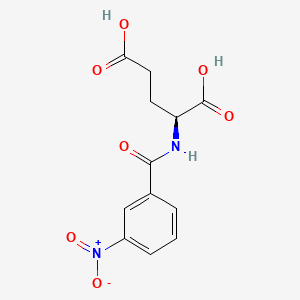
![N-[5-[bis(2-methoxyethyl)amino]-2-[(4,6-dibromo-2-methyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide](/img/structure/B14259197.png)
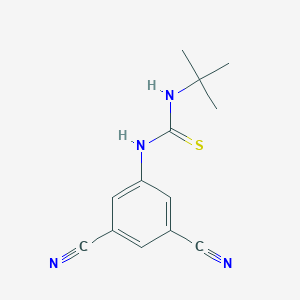
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14259201.png)
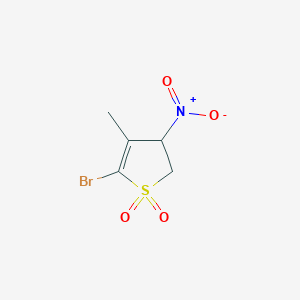

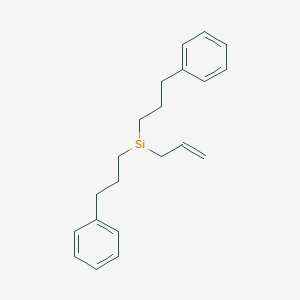
![2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B14259220.png)
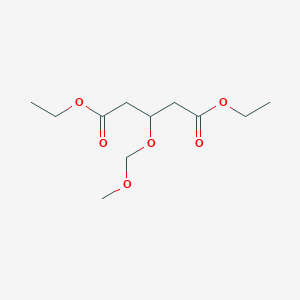
![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)


